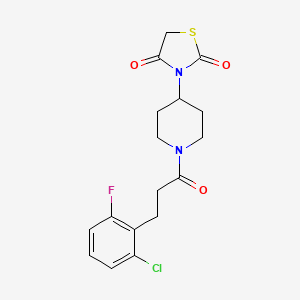

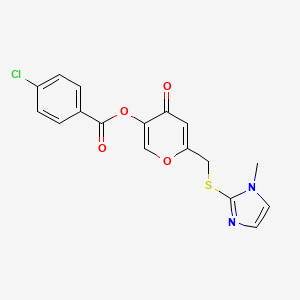

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

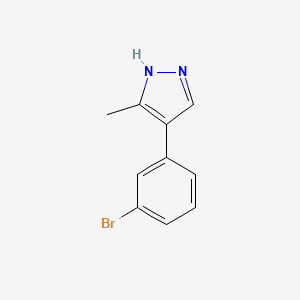

Research has shown that compounds with imidazole and pyrazole structures, similar to the core structure of the compound , have been synthesized and tested for their antimicrobial activities. For instance, a study by Padmavathi et al. (2011) demonstrated that chlorosubstituted imidazolyl cinnamamide derivatives displayed strong antibacterial and antifungal activities against Bacillus subtilis and Penicillium chrysogenum, respectively (Padmavathi et al., 2011).

Heterocyclic Chemistry and Ligand Synthesis

Further studies have explored the synthesis of various heterocyclic compounds incorporating imidazole and pyrazole, which are key to developing pharmaceuticals and materials with potential applications ranging from catalysis to drug development. For example, the synthesis of imidazo[1,2-a]pyridines through water-mediated hydroamination and silver-catalyzed aminooxygenation has been reported, showcasing the versatility of these heterocycles in synthetic chemistry (Mohan et al., 2013).

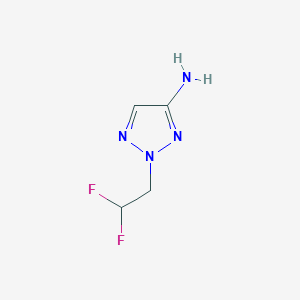

Proton Conducting Polymers and Liquids

Imidazole and pyrazole-based compounds have also been studied for their application in proton-conducting polymers and liquids, crucial for electrochemical cell technologies like fuel cells and batteries. Kreuer et al. (1998) reported on the properties of imidazole and pyrazole as solvents for acidic protons in polymers and liquids, highlighting their potential in enhancing the temperature stability and efficiency of proton exchange membranes (Kreuer et al., 1998).

Catalysis and Green Chemistry

Moreover, ionic liquids derived from imidazole compounds have been utilized as catalytically active solvents for the synthesis of other heterocyclic compounds, underlining their importance in green chemistry and catalysis. An example includes the synthesis of 4H-pyrans derivatives using 1-methyl-3-(2-aminoethyl)imidazolium hexafluophosphate in an environmentally friendly reaction medium (Peng & Song, 2007).

properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4S/c1-20-7-6-19-17(20)25-10-13-8-14(21)15(9-23-13)24-16(22)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPASTLZLTPJTEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2390297.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2390301.png)

![3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2390302.png)

![1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2390304.png)

![4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390305.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390307.png)

![Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2390312.png)